5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine
Description
The compound 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core substituted at position 4 with a (1-phenyl-1H-tetrazol-5-yl)thio group and at position 5 with a 4-fluorophenyl moiety. Thieno[2,3-d]pyrimidines are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN6S2/c20-13-8-6-12(7-9-13)15-10-27-17-16(15)18(22-11-21-17)28-19-23-24-25-26(19)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXAUDTCRZXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step might involve a substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the Tetrazolylthio Group: This step could involve the reaction of a thiol group with a tetrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
2.1. Thioether Formation
The 4-((1-phenyl-1H-tetrazol-5-yl)thio) group is introduced via nucleophilic aromatic substitution (SNAr):
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Iodination : A 5-iodo intermediate (e.g., 7 in ) is prepared by iodinating the thieno[2,3-d]pyrimidine core.
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Thiol Coupling : The iodinated intermediate reacts with 1-phenyl-1H-tetrazole-5-thiol under basic conditions (K2CO3, DMF, 80°C, 12 h), forming the thioether linkage .
2.2. 4-Fluorophenyl Substitution
The 5-(4-fluorophenyl) group is typically introduced early in the synthesis:
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Suzuki–Miyaura Coupling : A boronic ester derivative of 4-fluorophenyl reacts with a halogenated thieno[2,3-d]pyrimidine precursor under palladium catalysis (Pd(PPh3)4, Na2CO3, dioxane, 90°C) .
Tetrazole Ring Construction
The 1-phenyl-1H-tetrazol-5-yl group is synthesized separately and attached via thiolation:
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Tetrazole Synthesis : Reaction of nitriles with sodium azide and ammonium chloride in DMF (100°C, 24 h) forms the tetrazole ring .
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Thiol Activation : The tetrazole is converted to its thiolate using Lawesson’s reagent or H2S gas, enabling subsequent SNAr reactions .
Key Reaction Data
Stability and Reactivity Trends
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Electrophilic Substitution : The electron-deficient pyrimidine ring directs electrophiles to the 6- and 7-positions.
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Nucleophilic Attack : The thioether linkage is susceptible to oxidation (e.g., H2O2, acetic acid) to sulfone derivatives .
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Thermal Stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of analogs .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine. The compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxic Effects on HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated that it induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays. The compound disrupted microtubule dynamics, leading to G2/M phase arrest in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Tetrazole derivatives are known for their activity against various pathogens.
Case Study: Antimicrobial Screening
In a screening study, synthesized tetrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents. Minimum inhibitory concentrations (MIC) ranged from 100 to 400 µg/mL, indicating moderate to good efficacy.
Neuropharmacological Effects
The piperazine structure within the compound suggests potential neuropharmacological applications. Compounds with similar frameworks have been reported to exhibit anxiolytic and antidepressant effects.
Ongoing Research
Current research is focused on the interaction of tetrazole derivatives with neurotransmitter systems, particularly their role as modulators of serotonergic pathways. This could lead to new treatments for anxiety and depression.
Summary Table of Applications
| Application | Mechanism of Action | Relevant Studies |
|---|---|---|
| Anticancer | Disrupts microtubule dynamics; induces apoptosis | HepG2 cell cytotoxicity study |
| Antimicrobial | Enhances membrane permeability; inhibits bacterial growth | Screening against E. coli and S. aureus |
| Neuropharmacological | Modulates serotonergic pathways | Ongoing research on anxiolytic effects |
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function through binding interactions or chemical modifications.
Comparison with Similar Compounds
Core Structure Variations
Thieno[2,3-d]pyrimidine vs. Pyrimidinone Derivatives Compound 21 (2-((4-fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one) shares the 4-fluorophenyl and tetrazole-thio substituents but replaces the thieno[2,3-d]pyrimidine core with a pyrimidinone scaffold . Computational studies suggest that thieno[2,3-d]pyrimidines exhibit superior π-stacking with biological targets, enhancing inhibitory potency .
Halogen Substitution: Fluorine vs. Chlorine
The chloro analog 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine () differs only in the halogen substituent. Chlorine’s larger atomic size and higher lipophilicity may improve membrane permeability but could reduce metabolic stability compared to fluorine . In thieno[2,3-d]pyrimidine derivatives, chlorophenyl-substituted compounds (e.g., 16 and 19b in ) demonstrated potent anticancer activity (>90% inhibition in MCF-7 cells), suggesting halogen choice significantly impacts efficacy .
Functional Group Modifications
- Lack of Tetrazole-Thio: The simpler derivative 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one () lacks the tetrazole-thio group. This absence correlates with reduced reported bioactivity, underscoring the importance of the tetrazole-thio substituent in target engagement .
Research Findings and Data Tables
Table 1: Structural and Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives
Table 2: Substituent Impact on Activity
Biological Activity
The compound 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core with fluorophenyl and tetrazole substituents, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities. The specific compound has shown promising results in various assays:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- Cell Lines Tested: The compound was evaluated against multiple cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and NCI-H23 (non-small cell lung cancer).
- Results:
- Inhibition of cell proliferation was observed with mean growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells, indicating significant anticancer activity without notable toxicity to normal fibroblasts (growth percentage = 80.06%) .
- A derivative with a similar structure showed over 90% inhibition on NCI-H23 cells .
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- Mechanism: It was found to inhibit TNF-alpha production in human monocytic cell lines, suggesting its role in modulating inflammatory responses.
- In Vivo Studies: In animal models, the compound demonstrated a dose-dependent inhibition of serum TNF-alpha and IL-6 levels .
3. Antimicrobial Activity
Thieno[2,3-d]pyrimidines have been reported to possess antimicrobial properties:
- Testing: The compound was tested against various bacterial strains.
- Findings: While specific data on this compound's antimicrobial efficacy is limited, related compounds in the thieno[2,3-d]pyrimidine class have shown promising results .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is often linked to their structural features:
- Substituents Influence: The presence of fluorophenyl and tetrazole groups significantly enhances the biological profile of these compounds. Variations in these substituents can lead to changes in potency and selectivity against different biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
Q & A
Basic: What are the optimized synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like 5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine?
Methodological Answer:
- Step 1: Synthesize the thieno[2,3-d]pyrimidin-4(3H)-one core via refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid (16–18 hours, 85% yield) .
- Step 2: Chlorinate the 4-position using POCl₃ (80°C, 2 hours) to yield 4-chloro intermediates, monitored via TLC .
- Step 3: Introduce the tetrazole-thioether moiety via nucleophilic substitution. React 4-chloro derivatives with 1-phenyl-1H-tetrazole-5-thiol in anhydrous DMF using Hunig’s base (e.g., DIPEA) at 120°C for 30 minutes, achieving >80% yield (analogous to methods in ) .
- Key Considerations: Optimize solvent choice (DMF or THF) and stoichiometry to minimize byproducts.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR: Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.52–7.72 ppm, tetrazole protons at δ 8.67 ppm) .
- LC-MS: Validate molecular weight (e.g., [M+H]+ at m/z ~460–470) and purity (>95%) .
- Melting Point: Assess crystallinity (e.g., 156–158°C for structurally similar analogs) .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Core Modifications: Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to improve target binding (e.g., CK2 inhibition IC₅₀ = 0.1 µM with 4-methylphenyl in ) .
- Thioether Linker: Vary tetrazole substituents (e.g., alkyl vs. aryl) to modulate lipophilicity and solubility. For example, morpholine or piperazine derivatives enhance bioavailability ( ) .
- Validation: Test analogs in kinase inhibition assays (e.g., CK2, mTOR) and compare with reference inhibitors like CX-4945 .
Advanced: How should researchers design experiments to evaluate biological activity against cancer or microbial targets?
Methodological Answer:
- In Vitro Assays:
- Anticancer: Use MTT assays on leukemia (e.g., K562) or solid tumor (e.g., MCF-7) cell lines. Compare IC₅₀ values with doxorubicin (e.g., compounds in showed IC₅₀ < 10 µM) .
- Antimicrobial: Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( reports MICs ≤ 25 µg/mL) .
- In Vivo Models: Administer orally (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ for CK2 inhibitors may arise from ATP concentration differences ( vs. 20) .
- Structural Confirmation: Recharacterize compounds with conflicting results using X-ray crystallography (SHELX refinement, ) or 2D NMR to rule out isomerism .
Advanced: What computational methods predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CK2 (PDB: 3BQR). Prioritize derivatives with hydrogen bonds to Val116 or hydrophobic contacts with Ile174 .
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact, ) .
- ADMET Prediction: Employ SwissADME to estimate LogP (target < 5), CYP450 inhibition, and BBB permeability .
Basic: What purification techniques are optimal for intermediates?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures for thieno[2,3-d]pyrimidin-4(3H)-one intermediates () .
- Column Chromatography: Separate tetrazole-thioether derivatives on silica gel (EtOAc/hexane, 3:7) with Rf ~0.4 .
- HPLC: Achieve >99% purity for final compounds using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How to improve target selectivity over related kinases (e.g., CK2 vs. PIM1)?
Methodological Answer:
- Selectivity Screening: Profile compounds against kinase panels (e.g., Eurofins KinaseProfiler). For example, ’s lead compound showed >100-fold selectivity for CK2 over PIM1 .
- Covalent Modification: Introduce acrylamide warheads to target cysteine residues unique to CK2 (e.g., Cys336) .
Basic: How to validate analytical methods for quality control?
Methodological Answer:
- Linearity: Calibrate LC-MS (1–100 µg/mL, R² > 0.995) and NMR (internal standard: TMS) .
- Repeatability: Analyze triplicate samples (RSD < 2% for retention time and peak area) .
- Forced Degradation: Expose to heat (60°C), acid (0.1 M HCl), and UV light to confirm stability .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Kinase Inhibition: Perform radioactive ATP-binding assays ( ) or Western blotting for downstream targets (e.g., p-AKT reduction) .
- Cellular Imaging: Use confocal microscopy to track compound localization (e.g., mitochondria vs. nucleus) .
- Transcriptomics: Conduct RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
